N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the biological activity they exhibit . For instance, they may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For example, they may influence pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their biological activity . For example, they may reduce inflammation, relieve pain, inhibit microbial growth, prevent viral replication, and inhibit tumor growth.
Preparation Methods
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the thiazole-phenyl intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents such as bromine or nitric acid can introduce halogen or nitro groups, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Thiazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and antiviral agents. They can inhibit the growth of various pathogens and are being explored for their potential use in treating infections.
Medicine: The compound has potential applications in drug development, particularly as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with specific properties.
Comparison with Similar Compounds
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a thiazole ring with a phenyl group and a cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-18-16(11-21-12)14-8-5-9-15(10-14)19-17(20)13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAHOJZKPFKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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